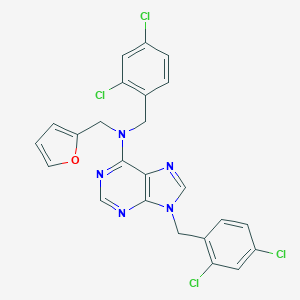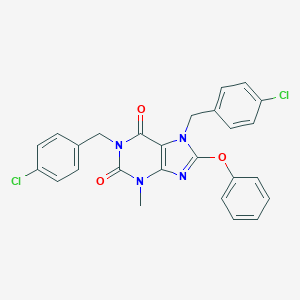![molecular formula C25H21ClN2O4 B295524 4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295524.png)
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPPB and has been found to have several interesting properties that make it a useful tool for researchers in various fields.
作用機序
CPPB has been found to act as a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes, including pain modulation and inflammation. By blocking the activity of this receptor, CPPB may have potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
Studies have shown that CPPB can have a variety of biochemical and physiological effects, including reducing pain and inflammation, modulating immune cell activity, and affecting the expression of various genes involved in these processes.
実験室実験の利点と制限
CPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, as well as its ability to be easily synthesized and purified. However, limitations of CPPB include its potential off-target effects and the need for further studies to fully elucidate its mechanism of action.
将来の方向性
There are several potential future directions for research on CPPB, including further studies on its mechanism of action, its potential therapeutic applications in various disease states, and the development of new analogs with improved properties. Additionally, CPPB may have potential applications in the development of new diagnostic tools for various diseases.
合成法
CPPB can be synthesized using a variety of methods, including the reaction of 5-chloro-2-(3-phenoxypropoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques.
科学的研究の応用
CPPB has been used in a variety of scientific research applications, including studies on the role of the cannabinoid system in pain modulation, the effects of inflammation on the central nervous system, and the potential use of CPPB as a therapeutic agent for various diseases.
特性
分子式 |
C25H21ClN2O4 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
(4E)-4-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-12-13-23(32-15-7-14-31-21-10-5-2-6-11-21)18(16-19)17-22-24(29)27-28(25(22)30)20-8-3-1-4-9-20/h1-6,8-13,16-17H,7,14-15H2,(H,27,29)/b22-17+ |
InChIキー |
BUYCAJNFWMFHDV-OQKWZONESA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)



![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
